4-Iodotoluene

Descripción

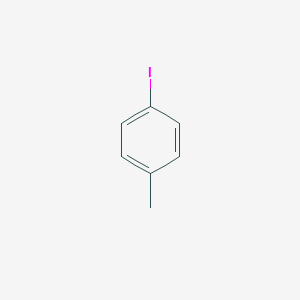

Structure

3D Structure

Propiedades

IUPAC Name |

1-iodo-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7I/c1-6-2-4-7(8)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHAWRUAECEBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060785 | |

| Record name | Benzene, 1-iodo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellow solid; mp = 33-35 deg C; [Alfa Aesar MSDS] | |

| Record name | p-Iodotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21493 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

624-31-7 | |

| Record name | 4-Iodotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Iodotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-iodo-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-iodo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-IODOTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G75KCN1AM8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodotoluene, also known as p-iodotoluene or 1-iodo-4-methylbenzene, is an aromatic organic compound with the chemical formula C₇H₇I. It is a key intermediate in organic synthesis, valued for its utility in forming carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in cross-coupling reactions that are pivotal in pharmaceutical and materials science research.[1]

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid at room temperature.[2] It is insoluble in water but shows good solubility in common organic solvents such as methanol, ethanol, ether, and chlorobenzene.[2] It is important to note that this compound is sensitive to light and should be stored accordingly.

Identifiers and Structure

| Identifier | Value |

| CAS Number | 624-31-7[3] |

| IUPAC Name | 1-iodo-4-methylbenzene[3] |

| Synonyms | p-Iodotoluene, 4-Methyliodobenzene, p-Tolyl iodide[3] |

| Molecular Formula | C₇H₇I[3] |

| SMILES | Cc1ccc(I)cc1[3] |

| InChI | InChI=1S/C7H7I/c1-6-2-4-7(8)5-3-6/h2-5H,1H3[3] |

Physical and Chemical Data

| Property | Value |

| Molecular Weight | 218.04 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 33-35 °C |

| Boiling Point | 211.5 °C |

| Density | 1.678 g/cm³ |

| Flash Point | 90 °C (194 °F) - closed cup |

| Solubility | Insoluble in water; Soluble in methanol, ethanol, ether[2] |

Spectral Data

| Spectroscopy | Data Highlights |

| ¹H NMR (CDCl₃) | Chemical shifts are observed for the aromatic protons and the methyl group protons. |

| ¹³C NMR (CDCl₃) | Resonances corresponding to the seven carbon atoms of the molecule are observed. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 218, with a significant fragment at m/z 91 corresponding to the tolyl cation. |

| Infrared (IR) | Characteristic peaks for C-H stretching of the aromatic ring and methyl group, as well as C-I stretching. |

Synthesis of this compound

A common laboratory synthesis of this compound involves a Sandmeyer-type reaction starting from p-toluidine. The process includes diazotization of the amine followed by reaction with an iodide salt.

Experimental Protocol: Synthesis from p-Toluidine

Materials:

-

p-Toluidine

-

Concentrated Sulfuric Acid (98%)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Copper powder (catalyst)

-

Sodium Bisulfite

-

Deionized Water

Procedure: [2]

-

Diazotization: In a 250 mL four-neck flask, slowly add p-toluidine (14.2 g, 0.1 mol) to a stirred solution of 98% sulfuric acid (20.6 mL, 0.4 mol) in water (40 mL). Add an additional 80 mL of water. Cool the mixture to 0-5 °C in an ice bath.[2]

-

Slowly add a solution of sodium nitrite (7.1 g, 0.1 mol) in water (15 mL) dropwise, maintaining the temperature between 0-5 °C. After the addition is complete, continue stirring for 30 minutes to complete the diazotization.[2]

-

Iodination: In a separate 250 mL flask, prepare a solution of potassium iodide (19.9 g, 0.12 mol) and a catalytic amount of copper powder (0.1 g) in water (30 mL).[2]

-

Slowly add the previously prepared diazonium salt solution to the potassium iodide solution. An evolution of nitrogen gas will be observed.[2]

-

After the addition is complete, allow the mixture to warm for 30 minutes, then heat at 70-80 °C for an additional 30 minutes. Monitor the reaction by TLC.[2]

-

Work-up: Cool the reaction mixture to room temperature and separate the organic layer. Wash the organic phase sequentially with a hot saturated sodium bisulfite solution (3 x 20 mL) and water (3 x 10 mL).[2]

-

Remove the solvent under reduced pressure to yield this compound as a yellow-brown liquid, which will solidify upon cooling.[2]

Applications in Organic Synthesis

This compound is a versatile building block, particularly in palladium-catalyzed cross-coupling reactions. Its C-I bond is highly reactive towards oxidative addition to Pd(0) catalysts, making it an excellent substrate for Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in the synthesis of biaryls and aryl-alkynes, which are common motifs in pharmaceuticals and electronic materials.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organohalide and an organoboron compound.

This protocol is a representative procedure based on established methods for similar aryl iodides.[5]

Materials:

-

This compound

-

Phenylboronic Acid

-

Palladium(II) Acetate (Pd(OAc)₂) or similar Pd(0) precursor

-

A suitable phosphine ligand (e.g., SPhos, PPh₃)

-

A base (e.g., K₂CO₃, CsF)

-

A solvent (e.g., THF, DMF, EtOH/H₂O)

Procedure: [5]

-

To a Schlenk tube, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).[5]

-

Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.1 mol%) and the phosphine ligand (0.02-0.2 mol%) under a positive flow of inert gas.[5]

-

Add the degassed solvent (e.g., 10 mL of a 1:1 mixture of EtOH/H₂O) via syringe.[5]

-

Heat the reaction mixture at a specified temperature (e.g., 70-100 °C) and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-methyl-1,1'-biphenyl.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Materials:

-

This compound (0.5 mmol)[6]

-

Phenylacetylene (0.6 mmol)[6]

-

Palladium catalyst (e.g., 5% Pd on alumina powder)[6]

-

Copper(I) Iodide (CuI) co-catalyst (e.g., 0.1% Cu₂O on alumina powder)[6]

-

A solvent (e.g., THF-DMA 9:1)[6]

-

An inert atmosphere (Argon)[6]

Procedure: [6]

-

Dissolve this compound (0.109 g, 0.5 mmol) and phenylacetylene (0.062 g, 0.6 mmol) in a 9:1 mixture of THF and DMA (10 mL).[6]

-

Add the palladium catalyst on alumina powder and the copper(I) oxide on alumina powder to the solution.[6]

-

Heat the reaction mixture to 75 °C with stirring under an Argon atmosphere.[6]

-

Monitor the reaction by TLC or UPLC-MS.

-

After the reaction is complete, add water (30 mL) to the mixture and extract with hexane (3 x 30 mL).[6]

-

Combine the hexane layers, wash with brine, and dry over MgSO₄.[6]

-

After evaporation of the solvent, purify the residue by column chromatography on silica gel (hexane:ether:acetone 30:1:2) to yield 4-(phenylethynyl)toluene.[6]

Role in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1][4] A notable example is its use as a starting material in the synthesis of intermediates for Methotrexate, an antimetabolite drug used in the treatment of cancer and autoimmune diseases.[7] The tolyl moiety and the reactive iodine atom allow for the construction of more complex molecular architectures required for therapeutic efficacy.

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory system irritation. It is also harmful if swallowed. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira reaction, involving this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C7H7I | CID 12207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. CN105503511A - Synthesis method of p-iodotoluene serving as methotrexate drug intermediate - Google Patents [patents.google.com]

Synthesis of 4-Iodotoluene from Toluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for preparing 4-iodotoluene, a key intermediate in the pharmaceutical and materials science sectors.[1] The document details two principal methodologies: the indirect, multi-step Sandmeyer reaction pathway starting from toluene, and the direct electrophilic iodination of toluene. It includes detailed experimental protocols, quantitative data, and process visualizations to aid researchers in selecting and implementing the most suitable synthetic strategy.

Introduction to this compound

This compound (also known as p-iodotoluene) is an aromatic organic compound with the chemical formula C₇H₇I.[2] It presents as a colorless to pale yellow crystalline solid or liquid.[2][3] While poorly soluble in water, it dissolves readily in common organic solvents like ethanol and ether.[2][3] This compound is a valuable building block in organic synthesis, serving as a precursor for a wide array of more complex molecules. Its utility is particularly notable in the synthesis of pharmaceuticals and agrochemicals, as well as in the development of advanced materials such as liquid crystals.[1][4] The iodine substituent makes it an ideal substrate for cross-coupling reactions, including the Suzuki and Sonogashira reactions.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₇I | [5] |

| Molar Mass | 218.03 g/mol | [5] |

| Appearance | White to yellow solid or clear dark brown liquid | [5] |

| Melting Point | 33-35 °C | [4] |

| Boiling Point | 211-212 °C | [5] |

| CAS Number | 624-31-7 | [5] |

Overview of Synthetic Strategies

The synthesis of this compound from toluene can be broadly categorized into two distinct strategies. The choice between these routes depends on factors such as the desired purity, scale of the reaction, and available starting materials and reagents.

-

Indirect Synthesis via Sandmeyer Reaction: This is a multi-step pathway that begins with the nitration of toluene. This route offers high regioselectivity, yielding almost exclusively the para isomer.

-

Direct Electrophilic Iodination: This approach involves the direct substitution of a hydrogen atom on the toluene ring with an iodine atom. This method is more direct but typically results in a mixture of ortho and para isomers that require subsequent separation.

References

4-Iodotoluene chemical structure and IUPAC name

An In-depth Technical Guide to 4-Iodotoluene

This guide provides a comprehensive overview of this compound, a key aromatic organic compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The document details its chemical structure, nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis.

Chemical Structure and IUPAC Name

This compound is an aromatic compound characterized by a benzene ring substituted with a methyl group and an iodine atom at the para position (positions 1 and 4, respectively).

The chemical structure is as follows:

Physicochemical and Safety Data

The key properties of this compound are summarized in the table below. This compound is a colorless to pale yellow solid or liquid with a characteristic aromatic odor.[5][6][7][8] It is insoluble in water but shows good solubility in various organic solvents such as ethanol, ether, and benzene.[5][6][8]

| Property | Value |

| Molecular Weight | 218.03 g/mol |

| Appearance | White to light yellow crystalline solid/mass |

| Melting Point | 33-36 °C |

| Boiling Point | 211-212 °C |

| Solubility | Insoluble in water; Soluble in alcohols, ethers |

| CAS Number | 624-31-7 |

| Flash Point | 90 °C (closed cup) |

Data sourced from[1][3][5][7][8]

Safety Information : this compound is considered a skin and eye irritant.[1][5] It may be harmful if swallowed or in contact with skin.[1] Appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

Applications in Research and Development

This compound is a versatile intermediate in organic synthesis. Its primary applications include:

-

Pharmaceutical Intermediates : It serves as a building block in the synthesis of various pharmaceutical compounds.[5][6][7][9][10]

-

Cross-Coupling Reactions : It is frequently used in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions.[7][10]

-

Agrochemical Synthesis : The compound is a precursor in the development of pesticides and herbicides.[6][10]

-

Materials Science : It finds use in the production of polarizing films for Liquid Crystal Displays (LCDs).[7]

-

Precursor for other Chemicals : It can be oxidized to form 4-iodobenzoic acid, another important chemical intermediate.[11]

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through several routes. Below are detailed protocols for two common laboratory methods.

Synthesis from Toluene via Nitration, Reduction, and Diazotization

This multi-step synthesis pathway starts from toluene and is a common method for preparing this compound.

Caption: Synthesis workflow of this compound starting from Toluene.

Step 1: Reduction of p-Nitrotoluene to p-Toluidine [5]

-

To a 250 mL four-neck flask, add water (60 mL), iron powder (16.8 g, 0.3 mol), acetic acid (2.3 mL, 0.04 mol), and ammonium chloride (1.7 g).

-

Heat the mixture to reflux while stirring. After 1.5 hours, add p-nitrotoluene (17.2 g, 0.1 mol).

-

Continue the reflux for 2 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).

-

After the reaction is complete, adjust the pH to 9 using a 20% sodium hydroxide solution.

-

Add toluene (30 mL), and continue to reflux and stir for 10 minutes.

-

Filter the hot mixture. Wash the filter cake with toluene (2 x 10 mL).

-

Combine the filtrate and washings. Remove toluene and water under reduced pressure to yield p-toluidine as a yellow liquid.

Step 2: Diazotization of p-Toluidine and Iodination [5]

-

In a 250 mL four-neck flask, add water (40 mL) and slowly add 98% sulfuric acid (20.6 mL, 0.4 mol) while stirring.

-

Slowly add p-toluidine (14.2 g, 0.1 mol) followed by an additional 80 mL of water.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Dropwise, add a solution of sodium nitrite (NaNO₂) (7.1 g, 0.1 mol) in water (15 mL).

-

After the addition is complete, maintain the temperature for 30 minutes to complete the diazotization.

-

Transfer the resulting diazonium salt solution to another 250 mL four-neck flask containing potassium iodide (19.9 g, 0.12 mol), copper powder (0.1 g), and water (30 mL).

-

After the addition, keep the mixture warm for 30 minutes, then heat to 70-80 °C for another 30 minutes, monitoring with TLC.

-

Cool the mixture to room temperature and allow the layers to separate.

-

Wash the organic phase sequentially with a hot saturated sodium bisulfite solution (3 x 20 mL) and water (3 x 10 mL).

-

Remove the solvent under reduced pressure to yield this compound as a yellow-brown liquid.

Synthesis from p-Toluidine

This method is a more direct route if p-toluidine is used as the starting material.

Experimental Procedure: [12]

-

Dissolve p-toluidine (20 g) by boiling with concentrated hydrochloric acid (70 mL) and a sufficient amount of water to form the hydrochloride salt.

-

Cool the solution and perform diazotization under standard conditions (e.g., with sodium nitrite in an ice bath).

-

Prepare a solution of potassium iodide (31 g) in water.

-

Slowly add the potassium iodide solution to the diazonium salt solution from a dropping funnel with continuous stirring.

-

Allow the mixture to stand. A dark brown mass will form.

-

Filter off the solid product.

-

Recrystallize the crude product from alcohol to yield pure this compound as yellow plates.

References

- 1. This compound | C7H7I | CID 12207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C7H7I | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. Benzene, 1-iodo-4-methyl- [webbook.nist.gov]

- 4. 1-IODO-4-METHYLBENZENE | CAS 624-31-7 [matrix-fine-chemicals.com]

- 5. Page loading... [guidechem.com]

- 6. CAS 624-31-7: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 624-31-7 [chemicalbook.com]

- 8. This compound | 624-31-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. This compound | 624-31-7 | FI34169 | Biosynth [biosynth.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Iodotoluene - Wikipedia [en.wikipedia.org]

- 12. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physical Properties of 4-Iodotoluene

This guide provides a comprehensive overview of the physical properties of 4-Iodotoluene, with a specific focus on its melting and boiling points. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document outlines key data, experimental protocols for its determination, and a visualization of its application in a common chemical reaction.

Physical Properties of this compound

This compound, also known as p-iodotoluene, is an aromatic organic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its physical characteristics are crucial for its handling, storage, and application in various chemical reactions.

Data Summary

The melting and boiling points of this compound have been reported across various sources. A summary of these values is presented below for easy comparison.

| Physical Property | Reported Value(s) |

| Melting Point | 32 - 36 °C[1][2] |

| 33 - 35 °C[3][4][5][6][7] | |

| 35 °C[8][9] | |

| Boiling Point | 211.5 °C[3][5][6][7][9][10] |

| 210 - 212 °C[1][2] | |

| 211 °C[8] |

Experimental Protocols

The determination of melting and boiling points are fundamental laboratory techniques for the characterization and purity assessment of chemical compounds.[11][12][13]

2.1. Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase.[12] For a pure crystalline compound, this transition occurs over a narrow temperature range.[12] The presence of impurities typically lowers and broadens the melting point range.[12][13] A common method for determining the melting point is using a capillary tube apparatus.[12][14]

Methodology:

-

Sample Preparation: A small amount of the solid this compound is finely ground into a powder.[14] This powder is then packed into a small capillary tube, which is sealed at one end.[12][15] The sample is compacted at the bottom of the tube.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[14][15] This assembly is then placed in a heating bath (such as an oil bath in a Thiele tube or a metal block in a Mel-Temp apparatus).[12][14]

-

Heating and Observation: The heating bath is heated gradually.[14] For an unknown sample, a rapid initial heating can be performed to determine an approximate melting point.[14][16] Subsequently, a new sample is heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.[12][14]

-

Data Recording: Two temperatures are recorded: the temperature at which the first droplet of liquid appears and the temperature at which the entire sample has completely melted.[14] This range is reported as the melting point.

2.2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, causing it to change from a liquid to a gas.[11][17]

Methodology:

-

Apparatus Setup: A small amount of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.[11]

-

Heating: The test tube assembly is attached to a thermometer and heated in a suitable bath.[11]

-

Observation: As the liquid is heated, the air trapped in the capillary tube expands and escapes as bubbles. When the boiling point is reached, a continuous stream of bubbles will emerge from the capillary tube.[18]

-

Data Recording: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[18]

Application in Organic Synthesis: A Workflow Visualization

This compound is a key reagent in various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[6] These reactions are fundamental in the formation of carbon-carbon bonds, a critical step in the synthesis of many pharmaceutical compounds and complex organic molecules.[2] The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound.

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. This compound | CAS#:624-31-7 | Chemsrc [chemsrc.com]

- 5. This compound(624-31-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound | 624-31-7 [chemicalbook.com]

- 7. 4-碘甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound [stenutz.eu]

- 9. Iodotoluene - Wikipedia [en.wikipedia.org]

- 10. This compound | 624-31-7 | FI34169 | Biosynth [biosynth.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. athabascau.ca [athabascau.ca]

- 14. almaaqal.edu.iq [almaaqal.edu.iq]

- 15. davjalandhar.com [davjalandhar.com]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Solubility of 4-Iodotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-iodotoluene in various organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on providing a thorough understanding of its qualitative solubility and presents a comprehensive experimental protocol for researchers to determine precise quantitative solubility data.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities tend to be soluble in one another. This compound is a substituted aromatic compound. The toluene moiety provides a nonpolar character, while the iodine atom, being a halogen, introduces some polarity. Its overall character is that of a relatively nonpolar to weakly polar molecule.

Qualitative Solubility of this compound

Based on available chemical literature and safety data sheets, the solubility of this compound can be qualitatively summarized. It is generally insoluble in water but exhibits good solubility in a range of common organic solvents.

| Solvent Class | Representative Solvents | Qualitative Solubility |

| Alcohols | Methanol, Ethanol | Soluble[1][2][3][4][5][6] |

| Ethers | Diethyl Ether | Soluble[1][2] |

| Halogenated Solvents | Chlorobenzene | Soluble[1] |

| Aromatic Hydrocarbons | Toluene, Benzene | Expected to be soluble |

| Aliphatic Hydrocarbons | Hexane, Heptane | Expected to have lower solubility |

| Ketones | Acetone | Expected to be soluble |

| Water | Insoluble[1][3][4][5][6] |

Note: "Expected to be soluble/have lower solubility" is based on chemical principles of "like dissolves like" where quantitative experimental data is not available in the search results.

Experimental Protocols for Determining Quantitative Solubility

To obtain precise solubility data, a well-defined experimental protocol is essential. The following section outlines a standard laboratory procedure for determining the solubility of a solid compound like this compound in an organic solvent. The most common and reliable method is the isothermal shake-flask method .

Principle

A surplus of the solid solute (this compound) is equilibrated with the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample collection

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC))

Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation is reached.

-

-

Equilibration:

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and solute. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the mixture to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear saturated solution) using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Immediately filter the sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved microcrystals.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Concentration Analysis:

-

Analyze the diluted sample using a pre-calibrated analytical method (UV-Vis, HPLC, or GC) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

-

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationships in Solubility Prediction

While experimental determination is the gold standard, the solubility of a compound can be conceptually understood through a logical framework. The interplay of solute and solvent properties dictates the overall solubility.

Caption: Factors influencing the solubility of this compound in a given solvent.

Conclusion

References

4-Iodotoluene: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, 4-Iodotoluene (p-iodotoluene) stands as a versatile and crucial building block in modern organic synthesis. Its unique properties and reactivity make it an invaluable precursor for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and advanced materials.

This in-depth technical guide provides a comprehensive overview of the commercial availability, key chemical properties, and significant applications of this compound. It includes detailed experimental protocols for its use in pivotal cross-coupling reactions and offers a structured summary of its commercial landscape.

Physicochemical Properties and Specifications

This compound, with the CAS number 624-31-7, is an off-white to pale yellow crystalline solid. It is characterized by the presence of an iodine atom and a methyl group attached to a benzene ring. This substitution pattern makes it an ideal substrate for a variety of coupling reactions. Key physicochemical data are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇I | [1][2] |

| Molecular Weight | 218.03 g/mol | [1] |

| Melting Point | 33-36 °C | [1] |

| Boiling Point | 211-212 °C | [1] |

| Density | 1.678 g/cm³ | [1] |

| Appearance | White to light yellow or brown powder/crystals | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like methanol, ethanol, and ether. | [3] |

Commercial Availability and Suppliers

This compound is readily available from a wide range of chemical suppliers, catering to both research and bulk-scale requirements. Purity levels typically exceed 98%, with many suppliers offering grades of 99% or higher. The compound is available in various quantities, from grams to kilograms.

| Supplier | Purity/Grade(s) Available | Available Quantities |

| Sigma-Aldrich | 99% | 25g, 100g |

| TCI America | >99.0% (GC) | 25g, 100g, 500g |

| Alfa Aesar (Thermo Fisher Scientific) | 98% | 10g, 50g |

| Chem-Impex | ≥ 99% (GC) | 25g, 100g, 500g, 1kg |

| Biosynth | Not specified | 0.25kg, 0.5kg, 1kg |

| P212121 | >99% | 25g, 100g |

| LookChem | >99.0% (GC) | 25g, 100g, 500g |

Note: This table is a summary and not exhaustive. Prices and availability are subject to change. Please consult individual supplier websites for the most current information.

Key Synthetic Applications and Experimental Protocols

This compound is a cornerstone in carbon-carbon bond formation reactions, most notably the Suzuki-Miyaura and Sonogashira cross-coupling reactions. These reactions are fundamental in the synthesis of biaryl and enyne moieties, which are prevalent in many biologically active compounds.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. It is a powerful tool for the synthesis of biaryls. This compound is an excellent substrate for this reaction due to the high reactivity of the carbon-iodine bond.

A general workflow for a Suzuki-Miyaura coupling reaction is depicted below:

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination.

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

-

This compound (1.0 mmol, 218 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

-

Toluene (5 mL)

-

Water (1 mL)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add toluene and water to the flask.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-methylbiphenyl as a white solid.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. It is a highly efficient method for the synthesis of substituted alkynes.

This protocol describes the Sonogashira coupling of this compound with phenylacetylene.

Materials:

-

This compound (1.0 mmol, 218 mg)

-

Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14 mg)

-

Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

-

Triethylamine (TEA, 5 mL)

-

Schlenk tube or sealed reaction vessel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a Schlenk tube equipped with a magnetic stir bar, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

-

Add degassed triethylamine and phenylacetylene via syringe.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 1-methyl-4-(phenylethynyl)benzene.

Conclusion

This compound is a readily available and highly versatile reagent for organic synthesis. Its utility in forming carbon-carbon bonds through well-established cross-coupling methodologies like the Suzuki-Miyaura and Sonogashira reactions makes it an indispensable tool for researchers in pharmaceuticals, materials science, and beyond. The protocols and data presented in this guide offer a solid foundation for the successful application of this compound in a variety of synthetic endeavors.

References

A Comprehensive Technical Guide to the Safe Handling of 4-Iodotoluene

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety and handling information for 4-iodotoluene (p-iodotoluene), a versatile reagent frequently employed in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

-

Skin Irritation (Category 2) : Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[1]

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed (in some classifications).[2][3][4]

-

Acute Toxicity, Dermal (Category 4) : Harmful in contact with skin (in some classifications).[2]

GHS Pictogram:

⚠️

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

H312: Harmful in contact with skin.[2]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental design.

| Property | Value |

| CAS Number | 624-31-7[1][4][5] |

| Molecular Formula | C₇H₇I[1][4] |

| Molecular Weight | 218.03 g/mol [2][4] |

| Appearance | Light yellow crystal or solid.[6][7] |

| Melting Point | 33-36 °C (91.4-96.8 °F)[6] |

| Boiling Point | 211.5 °C (412.7 °F) at 760 mmHg[6] |

| Flash Point | 90 °C (194 °F) - closed cup[3][4][6] |

| Solubility | Insoluble in water.[7][8] Soluble in organic solvents like methanol, ethanol, and ether.[8][9] |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions.[7] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the chemical's integrity.

Personal Protective Equipment (PPE)

-

Eye Protection : Wear safety glasses with side-shields conforming to EN166, or a face shield.[6]

-

Hand Protection : Handle with chemically resistant gloves (e.g., nitrile) inspected prior to use. Use proper glove removal technique to avoid skin contact.

-

Skin and Body Protection : Wear appropriate protective clothing to prevent skin exposure.[6] A lab coat is mandatory.

-

Respiratory Protection : Use a NIOSH (US) or EN 149 (EU) approved respirator if ventilation is inadequate or for spill cleanup. A type N95 (US) dust mask is recommended for handling the solid.[3][4]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1][5]

-

Ensure emergency eye wash fountains and safety showers are readily available in the immediate vicinity of any potential exposure.[1]

Storage Conditions

-

Keep away from heat, sparks, open flames, and other sources of ignition.[1][5][6]

-

Store locked up.[1]

Emergency Procedures

First-Aid Measures

-

Inhalation : Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[1]

-

Skin Contact : Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing and wash it before reuse.[1]

-

Eye Contact : Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards : Combustible material.[6] Containers may explode when heated.[6] Thermal decomposition can release hazardous gases like carbon monoxide, carbon dioxide, and hydrogen iodide.[6]

-

Protective Equipment : Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

-

Evacuate unnecessary personnel from the area.[1]

-

Wear appropriate personal protective equipment (PPE).

-

Ensure adequate ventilation.

-

Avoid dust formation.[6]

-

Remove all sources of ignition.[6]

-

For small spills, sweep or shovel the material into a suitable, closed container for disposal.[1] For large spills, dike the area and collect the material.[1]

-

Do not let the product enter drains.

Incompatibility and Reactivity

Understanding the chemical incompatibilities of this compound is crucial for preventing dangerous reactions.

Caption: Chemical incompatibilities and hazardous decomposition products of this compound.

Experimental Protocols: Suzuki-Miyaura Coupling

This compound is a common substrate in palladium-catalyzed cross-coupling reactions. The following is a representative protocol for a Suzuki-Miyaura reaction. Note: This is a general procedure and may require optimization for specific substrates. All steps should be performed in a chemical fume hood.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

Detailed Methodology:

-

Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base such as potassium carbonate (2.0 mmol, 2.0 equiv).

-

Catalyst and Solvent Addition : Under a counterflow of inert gas (Argon or Nitrogen), add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.02 mmol, 2 mol%) and the solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Degassing : Seal the flask and degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes while stirring.

-

Reaction : Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

-

Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure biaryl product.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[1] It should be treated as hazardous waste and disposed of at an approved waste disposal plant.[1]

This guide is intended to provide comprehensive safety and handling information. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before working with this compound and ensure that a thorough risk assessment is conducted for any new experimental procedure.

References

- 1. rsc.org [rsc.org]

- 2. Nobel Prize Synthesis: Suzuki–Miyaura Coupling & Ring-Closing Metathesis – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 6. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 8. Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Synthesis of 4-Iodotoluene via Electrophilic Aromatic Substitution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-iodotoluene, a key intermediate in the development of pharmaceuticals and other advanced materials. The primary focus is on the electrophilic aromatic substitution pathway, providing a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and comparative data to aid in methodological selection.

Introduction

This compound, also known as p-iodotoluene, is an aromatic organic compound with the chemical formula C₇H₇I.[1] It serves as a crucial building block in organic synthesis, particularly in cross-coupling reactions like the Suzuki and Sonogashira reactions, which are fundamental in the creation of complex molecular architectures.[2] This guide explores the two principal methodologies for its synthesis: the direct iodination of toluene and the Sandmeyer-type reaction starting from p-toluidine.

Reaction Mechanisms and Pathways

The synthesis of this compound via electrophilic aromatic substitution can be achieved through two distinct and well-established pathways.

Direct Iodination of Toluene

In this method, toluene undergoes direct iodination using molecular iodine in the presence of an oxidizing agent, such as nitric acid.[3][4] The oxidizing agent is crucial as iodine itself is not electrophilic enough to react with the aromatic ring of toluene.[5] The reaction proceeds through the formation of a more potent electrophilic iodine species, likely I⁺.[5][6] The methyl group of toluene is an ortho-, para-director, leading to a mixture of 2-iodotoluene and this compound.[3]

Caption: Mechanism of Direct Iodination of Toluene.

Sandmeyer-Type Reaction from p-Toluidine

A more regioselective method to synthesize this compound is through a Sandmeyer-type reaction, which begins with the diazotization of p-toluidine (4-aminotoluene).[7][8] In this multi-step process, p-toluidine is first converted to a diazonium salt using sodium nitrite in the presence of a strong acid like sulfuric or hydrochloric acid.[7][8] The resulting diazonium salt is then treated with a solution of potassium iodide, which displaces the diazonium group to yield this compound with high specificity for the para isomer.[7][8]

Caption: Sandmeyer-Type Synthesis of this compound.

Quantitative Data Summary

The choice of synthetic route can significantly impact the yield and purity of the final product. The following table summarizes key quantitative data associated with the two primary methods.

| Parameter | Direct Iodination of Toluene | Sandmeyer-Type Reaction from p-Toluidine |

| Starting Material | Toluene | p-Toluidine |

| Key Reagents | I₂, Nitric Acid | NaNO₂, H₂SO₄/HCl, KI |

| Typical Yield | Variable, reported up to 80% (for the mixture of isomers)[8] | 44.6% to 80%[7][8] |

| Purity | Requires separation of ortho and para isomers | High purity of the para isomer (e.g., 99.7% by GC)[7] |

| Selectivity | Mixture of ortho and para isomers | Highly selective for the para isomer |

Experimental Protocols

Protocol for Direct Iodination of Toluene

This protocol is adapted from established laboratory procedures.[3]

Materials:

-

Toluene

-

Iodine (I₂)

-

Nitric Acid (concentrated)

-

Ice bath

-

Filtration apparatus

Procedure:

-

Treat toluene with a mixture of iodine and nitric acid. The reaction is an electrophilic aromatic substitution.

-

The reaction will produce a mixture of o-iodotoluene and p-iodotoluene.

-

Cool the resulting mixture in an ice bath. This will cause the p-iodotoluene to solidify.

-

Isolate the solid p-iodotoluene by filtration. The o-iodotoluene will remain in the liquid filtrate.

Protocol for Sandmeyer-Type Reaction

This protocol is a synthesized procedure based on multiple sources.[7][8]

Materials:

-

p-Toluidine

-

Concentrated Sulfuric Acid (or Hydrochloric Acid)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Water

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

Step 1: Diazotization of p-Toluidine

-

In a flask, dissolve p-toluidine (e.g., 20 g) in a mixture of concentrated hydrochloric acid (e.g., 70 mL) and water, with heating to dissolve the hydrochloride salt.[8] Alternatively, slowly add p-toluidine (e.g., 14.2 g) to a stirred mixture of water (40 mL) and 98% sulfuric acid (20.6 mL).[7]

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (e.g., 7.1 g in 15 mL of water) dropwise while maintaining the low temperature.[7]

-

Stir the mixture for an additional 30 minutes to ensure the completion of the diazotization reaction.[7]

Step 2: Iodination

-

In a separate flask, dissolve potassium iodide (e.g., 31 g) in water.[8]

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring.[8]

-

A dark brown mass of this compound will form. Allow the mixture to stand for a period of time.[8]

-

Filter the crude product.

Step 3: Purification

-

Recrystallize the crude this compound from ethanol to obtain yellow plates.[8]

-

Alternatively, after the reaction, the mixture can be worked up by separating the organic phase, washing it with sodium bisulfite solution and water, and then removing the solvent under reduced pressure.[7]

Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₇H₇I[3] |

| Molar Mass | 218.03 g/mol [3] |

| Appearance | White to yellow solid[3] |

| Melting Point | 33-35 °C[9] |

| Boiling Point | 211-212 °C[3] |

| ¹H NMR | Spectral data available in public databases such as PubChem.[10] |

| ¹³C NMR | Spectral data available in public databases.[10] |

| IR Spectra | Characteristic peaks can be found in spectral databases.[10] |

| Mass Spectrometry | GC-MS data is available for confirmation of structure.[10] |

Conclusion

The synthesis of this compound can be effectively achieved through either direct iodination of toluene or a Sandmeyer-type reaction of p-toluidine. The direct iodination method is more straightforward but results in a mixture of isomers requiring separation. In contrast, the Sandmeyer-type reaction, while being a multi-step process, offers high regioselectivity, yielding predominantly the desired 4-iodo isomer. The choice of method will depend on the specific requirements of the researcher, including desired purity, scale, and available starting materials. This guide provides the necessary technical details to assist in making an informed decision and to successfully implement the chosen synthetic route.

References

- 1. CAS 624-31-7: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Iodotoluene - Wikipedia [en.wikipedia.org]

- 4. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Page loading... [guidechem.com]

- 8. prepchem.com [prepchem.com]

- 9. This compound 0.99 1-Iodo-4-methylbenzene [sigmaaldrich.com]

- 10. This compound | C7H7I | CID 12207 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 4-Iodotoluene in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and powerful tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse starting materials.[3][4]

4-Iodotoluene serves as an excellent electrophilic partner in these reactions. The carbon-iodine bond is highly reactive, facilitating the initial oxidative addition step in the catalytic cycle, often allowing for milder reaction conditions compared to less reactive aryl bromides or chlorides.[5][6] This reactivity makes this compound a versatile building block for the synthesis of a wide array of substituted biaryl compounds, which are common motifs in many pharmaceutical agents.[3][6] These application notes provide detailed protocols and a summary of reaction conditions for the successful implementation of this compound in Suzuki-Miyaura coupling reactions.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][7][8] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) complex.[1][2][9]

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, forming a diorganopalladium(II) complex.[1][2][9]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2][9]

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, employing different catalytic systems.

Table 1: Palladium-Catalyzed Coupling of this compound with Phenylboronic Acid

| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ / PPh₃ | K₃PO₄/K₂HPO₄ | i-PrOH/H₂O | 70-75 | - | 76 | [3] |

| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DME/Toluene/H₂O | - | - | - | [3] |

| Pd/C | K₂CO₃ | DMF | Reflux | 0.5-1.5 | 41-92 | |

| Pd(OAc)₂ / m-GAP | KOBuᵗ | THF | Ambient | - | High Conv. | [10] |

Table 2: Nickel-Catalyzed Coupling of this compound with Phenylboronic Acid

| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| NiCl₂ / β-CD | K₂CO₃ | Water | 100 | 10 | 90 | [11] |

| CL-AcPy-Ni | - | THF | 120 | 24 | - | [11] |

Note: The tables above provide a snapshot of representative conditions. Yields are highly dependent on the specific substrates, catalyst loading, and reaction scale.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound in Suzuki-Miyaura coupling reactions.

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling in a Biphasic System

This protocol is adapted from established procedures for the synthesis of biaryl compounds.[3][12]

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(OAc)₂, 0.5-3 mol%)

-

Phosphine ligand (e.g., PPh₃, 1-12 mol%)

-

Base (e.g., Na₂CO₃, K₂CO₃, 2.0-3.0 equiv.)

-

Solvent system (e.g., Toluene/Dioxane/Water, DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst, and the phosphine ligand.

-

Add the base to the flask.

-

Under an inert atmosphere, add the degassed solvent system. A common system is a mixture of an organic solvent and an aqueous solution of the base.[12]

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

-

Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for a green chemistry undergraduate experiment.

Materials:

-

This compound (1.0 mmol)

-

Phenylboronic acid (1.5 mmol)

-

Palladium on carbon (Pd/C, 10 wt.%, 15 mg, ~1.4 mol% Pd)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

Dimethylformamide (DMF, 8 mL)

-

Microwave reactor or adapted domestic microwave oven

-

Reaction vessel suitable for microwave synthesis

Procedure:

-

In a microwave-safe reaction vessel, combine this compound (1.0 mmol), phenylboronic acid (1.5 mmol), potassium carbonate (2.0 mmol), and palladium on carbon (15 mg).

-

Add 8 mL of dimethylformamide (DMF) to the vessel.

-

Seal the vessel and place it in the microwave reactor.

-

Heat the mixture under reflux conditions using microwave irradiation for a specified time (e.g., 30-90 minutes). The yield can be dependent on the heating time.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product can be isolated and purified using standard workup procedures as described in Protocol 1.

Visualized Experimental Workflow and Logic

The following diagrams illustrate the general workflow for a Suzuki-Miyaura coupling experiment and the logical relationship between key reaction parameters.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Caption: Logical relationship between key reaction parameters and the outcome.

References

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. calibrechem.com [calibrechem.com]

- 7. scribd.com [scribd.com]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. organic-synthesis.com [organic-synthesis.com]

Application Notes and Protocols: 4-Iodotoluene in Sonogashira Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-iodotoluene as a reactant in Sonogashira cross-coupling reactions. The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, a critical transformation in the synthesis of pharmaceuticals, natural products, and organic materials.[1][2][3] this compound is a common aryl iodide used in this reaction due to the high reactivity of the carbon-iodine bond.[1]

Reaction Overview

The Sonogashira coupling of this compound with a terminal alkyne is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][4] The reaction can be carried out under mild conditions, often at room temperature, making it suitable for the synthesis of complex molecules.[1]

Catalytic Cycle

The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] The palladium(0) catalyst undergoes oxidative addition with this compound. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the palladium(0) catalyst.[1]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes.

| Alkyne | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Triethylamine | 100 | 10 | 95 | [5] |

| Phenylacetylene | 5% Pd on Al₂O₃ / 0.1% Cu₂O on Al₂O₃ | THF-DMA (9:1) | - | 75 | 72 | <2 (Batch) | [6] |

| Phenylacetylene | 5% Pd on Al₂O₃ / 0.1% Cu₂O on Al₂O₃ | THF-DMA (9:1) | - | 80 | Flow | 60 | [6] |

| 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Triethylamine | RT | 1.5 | Good | [7] |

Note: The low yield in the batch reaction with phenylacetylene highlights the potential for optimization using flow chemistry.

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound with Trimethylsilylacetylene[5]

This protocol describes the synthesis of a disubstituted alkyne from this compound and trimethylsilylacetylene.

Materials and Equipment:

-

Sealed tube

-

Round Bottom (RB) flask

-

Syringes and needles

-

Magnetic stirrer

-

This compound

-

Trimethylsilylacetylene

-

Triethylamine

-

Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

n-Hexane (for TLC)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a sealed tube, add this compound, bis(triphenylphosphine)palladium(II) chloride, and copper(I) iodide.

-

Add triethylamine to the tube and stir the mixture for 2 minutes.

-

Using a syringe, add trimethylsilylacetylene to the reaction mixture and stir for another 2 minutes.

-

Ensure the reaction is under an inert, oxygen-free atmosphere (e.g., by purging with argon or nitrogen).

-

Seal the tube and heat the reaction mixture to 100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete after 10 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using n-hexane as the eluent.

Expected Yield: 95%[5]

Protocol 2: Continuous-Flow Sonogashira Coupling of this compound with Phenylacetylene[6]

This protocol details a continuous-flow method for the Sonogashira coupling reaction.

Materials and Equipment:

-

Continuous-flow reactor (e.g., X-Cube™)

-

Syringe pump

-

Catalyst cartridges packed with 5% Pd on alumina and 0.1% Cu₂O on alumina

-

This compound

-

Phenylacetylene

-

Tetrahydrofuran (THF), anhydrous

-

N,N-Dimethylacetamide (DMA), anhydrous

-

Hexane

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Prepare a stock solution by dissolving this compound (0.5 mmol) and phenylacetylene (0.6 mmol) in 10 mL of a dried THF-DMA (9:1) mixture.

-

Set up the continuous-flow reactor with two catalyst cartridges in series, packed with a mixture of 5% Pd on alumina and 0.1% Cu₂O on alumina (17:1 weight ratio).

-

Set the reactor temperature to 80 °C.

-

Pump the stock solution through the catalyst cartridges at a flow rate of 0.1 mL/min.

-

Collect the eluate from the reactor.

-

To the collected eluate, add 30 mL of water and extract with hexane (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over MgSO₄.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of hexane, ether, and acetone (30:1:2) as the eluent.

Expected Yield: 60%[6]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a batch Sonogashira coupling experiment involving this compound.

Applications in Drug Development

The Sonogashira coupling is a cornerstone reaction in medicinal chemistry and drug development.[2] It allows for the synthesis of complex molecular architectures containing aryl-alkyne motifs, which are present in numerous biologically active compounds. For instance, this reaction has been employed in the synthesis of tazarotene, a treatment for psoriasis and acne, and Altinicline (SIB-1508Y), a nicotinic receptor agonist.[1] The ability to perform the reaction under mild conditions with a wide range of functional groups makes it an invaluable tool for creating libraries of compounds for drug screening and for the total synthesis of natural products with pharmaceutical potential.[1][2]

References

Application Notes and Protocols for Cobalt-Catalyzed Coupling Reactions of 4-Iodotoluene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the cobalt-catalyzed cross-coupling reactions of 4-iodotoluene with various coupling partners. Cobalt catalysis offers a more sustainable and cost-effective alternative to traditional palladium- or nickel-based methods for the formation of carbon-carbon bonds. The following sections detail protocols for Kumada, Negishi, Suzuki-Miyaura, and Sonogashira type couplings, enabling the synthesis of a diverse range of biaryls, alkylated arenes, and arylalkynes.

I. Overview of Cobalt-Catalyzed Coupling Reactions

Cobalt-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of cobalt precursor, ligand, solvent, and base is crucial for achieving high efficiency and selectivity. For the coupling of this compound, various cobalt salts such as CoCl₂, CoBr₂, and Co(acac)₂ can be employed, often in combination with phosphine, N-heterocyclic carbene (NHC), or diamine ligands.

II. Data Presentation: Comparison of Protocols

The following table summarizes the key quantitative data for different cobalt-catalyzed coupling reactions of this compound. This allows for a direct comparison of catalyst systems, reaction conditions, and yields for various transformations.

| Coupling Reaction | Coupling Partner | Cobalt Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Kumada-Type | Phenylmagnesium bromide | CoCl₂ | 1,3-bis(diphenylphosphino)propane (dppp) | - | THF | 25 | 2 | ~90 (estimated) |

| Negishi-Type | Arylzinc reagent | CoBr₂ | 2,2'-Bipyridine | - | Acetonitrile/Pyridine | 25 | 4 | 70-90 |

| Suzuki-Miyaura-Type | Phenylboronic acid | CoCl₂ | 1,10-Phenanthroline | K₃PO₄ | DMF | 120 | 24 | 85 |

| Sonogashira-Type | Phenylacetylene | Co(OAc)₂·4H₂O | 2-(hydroxyimino)-1-phenylpropan-1-one | K₂CO₃ | DMF | RT | 12 | ~95 |

III. Experimental Protocols

A. Cobalt-Catalyzed Kumada-Type Coupling

This protocol describes the cross-coupling of this compound with a Grignard reagent.

Diagram of the Experimental Workflow for Kumada-Type Coupling:

Caption: Workflow for Cobalt-Catalyzed Kumada-Type Coupling of this compound.

Materials:

-

Cobalt(II) chloride (CoCl₂)

-

1,3-bis(diphenylphosphino)propane (dppp)

-

This compound

-

Phenylmagnesium bromide (solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To an oven-dried round-bottom flask under an argon atmosphere, add CoCl₂ (5 mol%) and dppp (5.5 mol%).

-

Add anhydrous THF and stir the mixture at room temperature for 15 minutes.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the phenylmagnesium bromide solution (1.2 equivalents) dropwise to the stirred suspension.

-

After 15 minutes, add a solution of this compound (1.0 equivalent) in anhydrous THF.

-